Carbadox-d3 Carbadox-d3
Brand Name: Vulcanchem
CAS No.: 1185240-06-5
VCID: VC0024288
InChI: InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3
SMILES: COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]
Molecular Formula: C11H10N4O4
Molecular Weight: 265.24 g/mol

Carbadox-d3

CAS No.: 1185240-06-5

Cat. No.: VC0024288

Molecular Formula: C11H10N4O4

Molecular Weight: 265.24 g/mol

* For research use only. Not for human or veterinary use.

Carbadox-d3 - 1185240-06-5

Specification

CAS No. 1185240-06-5
Molecular Formula C11H10N4O4
Molecular Weight 265.24 g/mol
IUPAC Name trideuteriomethyl N-[(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylideneamino]carbamate
Standard InChI InChI=1S/C11H10N4O4/c1-19-11(16)13-12-6-8-7-14(17)9-4-2-3-5-10(9)15(8)18/h2-7H,1H3,(H,13,16)/i1D3
Standard InChI Key OVGGLBAWFMIPPY-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])OC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]
SMILES COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]
Canonical SMILES COC(=O)NN=CC1=[N+](C2=CC=CC=C2[N+](=C1)[O-])[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator